

Application Notes and Protocols for the Synthesis of Parent Zethrene

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Compound of Interest

Compound Name: Zethrene

Cat. No.: B12695984

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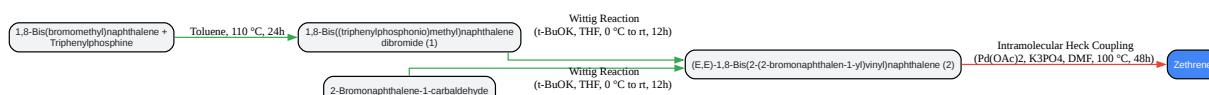
For Researchers, Scientists, and Drug Development Professionals

Introduction

Zethrene is a polycyclic aromatic hydrocarbon (PAH) composed of two fused phenalene units, first synthesized by Erich Clar in 1955.[1][2] Its unique electronic structure, characterized by a distinct biradical character, has garnered significant interest in the fields of materials science and organic electronics. The formally fixed central double bonds in **zethrene**'s core distinguish it from many other PAHs, leading to unique optical and electronic properties.[2] This document provides a detailed, step-by-step protocol for the synthesis of parent **zethrene** based on the efficient method developed by Miao and coworkers, which involves a Wittig reaction followed by an intramolecular Heck cyclization.[2]

Synthetic Workflow

The overall synthetic strategy is a two-step process starting from commercially available 1,8-bis(bromomethyl)naphthalene and 2-bromonaphthalene-1-carbaldehyde. The first step involves the formation of a bis-phosphonium salt followed by a Wittig reaction to create a diene intermediate. The final step is an intramolecular Heck coupling reaction to afford the target molecule, **zethrene**.



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Caption: Synthetic route to parent **zethrene** via Wittig reaction and intramolecular Heck coupling.

Experimental Protocols

Step 1: Synthesis of 1,8-Bis((triphenylphosphonio)methyl)naphthalene dibromide (1)

Protocol:

- To a solution of 1,8-bis(bromomethyl)naphthalene (1.00 g, 3.18 mmol) in 50 mL of anhydrous toluene, add triphenylphosphine (1.84 g, 7.00 mmol).
- Heat the reaction mixture to 110 °C and stir for 24 hours under a nitrogen atmosphere.
- After cooling to room temperature, a white precipitate will form.
- Collect the precipitate by vacuum filtration.
- Wash the collected solid with toluene (3 x 20 mL) and then with diethyl ether (3 x 20 mL).
- Dry the resulting white solid under vacuum to yield 1,8-bis((triphenylphosphonio)methyl)naphthalene dibromide (1).

Step 2: Synthesis of (E,E)-1,8-Bis(2-(2-bromonaphthalen-1-yl)vinyl)naphthalene (2)

Protocol:

- Suspend 1,8-bis((triphenylphosphonio)methyl)naphthalene dibromide (1) (2.79 g, 3.33 mmol) in 100 mL of anhydrous tetrahydrofuran (THF) in a flask under a nitrogen atmosphere.
- Cool the suspension to 0 °C using an ice bath.
- Slowly add potassium tert-butoxide (0.82 g, 7.31 mmol) to the suspension. The mixture will turn deep red.
- Stir the reaction mixture at 0 °C for 30 minutes.
- Add a solution of 2-bromonaphthalene-1-carbaldehyde (1.72 g, 7.32 mmol) in 20 mL of anhydrous THF to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Quench the reaction by adding 50 mL of water.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and dichloromethane (10:1 v/v) as the eluent to afford (E,E)-1,8-bis(2-(2-bromonaphthalen-1-yl)vinyl)naphthalene (2) as a yellow solid.

Step 3: Synthesis of Parent Zethrene

Protocol:

- To a solution of (E,E)-1,8-bis(2-(2-bromonaphthalen-1-yl)vinyl)naphthalene (2) (0.50 g, 0.84 mmol) in 50 mL of anhydrous N,N-dimethylformamide (DMF), add palladium(II) acetate (0.47 g, 2.10 mmol) and potassium phosphate (0.89 g, 4.20 mmol).

- Degas the mixture by bubbling with nitrogen for 20 minutes.
- Heat the reaction mixture to 100 °C and stir for 48 hours under a nitrogen atmosphere.
- After cooling to room temperature, pour the mixture into 100 mL of water.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using petroleum ether as the eluent.
- Further purify the product by recrystallization from a mixture of dichloromethane and methanol to yield parent **zethrene** as a deep red solid.

Data Presentation

Compound	Step	Yield (%)	Melting Point (°C)	¹ H NMR (400 MHz, CDCl ₃) δ (ppm)	¹³ C NMR (100 MHz, CDCl ₃) δ (ppm)	Mass Spec (m/z)
1	1	95	>300	8.02-7.98 (m, 6H), 7.78-7.65 (m, 24H), 7.45 (t, J = 7.6 Hz, 2H), 7.08 (d, J = 7.2 Hz, 2H), 5.85 (d, J = 14.8 Hz, 4H)	135.3, 134.1, 133.8, 131.8, 130.5, 129.2, 128.8, 125.4, 118.2, 29.8	N/A
2	2	61	188-190	8.15 (d, J = 8.4 Hz, 2H), 7.82 (d, J = 8.0 Hz, 2H), 7.75 (d, J = 8.8 Hz, 2H), 7.68 (d, J = 8.4 Hz, 2H), 7.58 (d, J = 8.4 Hz, 2H), 7.45 (m, 4H), 7.38 (t, J = 7.6 Hz, 2H), 7.28 (d, J = 16.0 Hz, 2H), 7.05	135.2, 134.0, 133.2, 132.8, 131.0, 129.5, 128.4, 128.1, 127.8, 127.3, 126.9, 126.6, 125.9, 125.2	592.1 [M] ⁺

Zethrene	3	72	260-262	(d, J = 7.2 Hz, 2H)	8.12 (d, J = 8.0 Hz, 2H), 7.95 132.5, (d, J = 8.4 131.8, Hz, 2H), 131.2, 7.85 (d, J = 129.8, 8.0 Hz, 128.7, 2H), 7.48 128.3, (t, J = 7.6 127.9, Hz, 2H), 126.4, 7.40 (t, J = 125.8, 7.6 Hz, 124.5, 2H), 7.25 123.1, (s, 2H), 121.9 6.95 (d, J = 7.2 Hz, 2H)	302.1 [M] ⁺
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